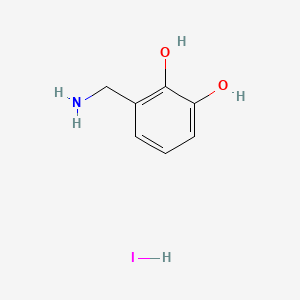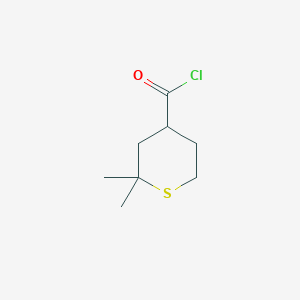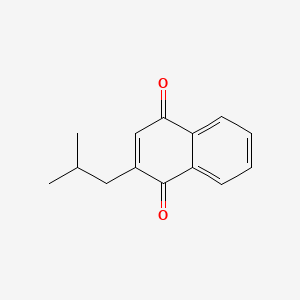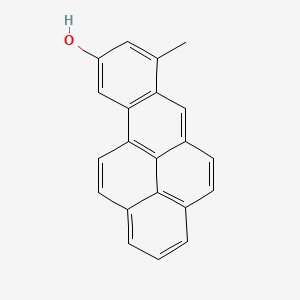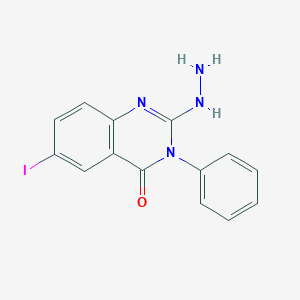
1-(Anthracen-9-YL)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Anthracen-9-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C17H14O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the 9th position of the anthracene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
1-(Anthracen-9-YL)-2-methylpropan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.
類似化合物との比較
Similar Compounds
9-Acetylanthracene: Similar in structure but with an acetyl group instead of the isobutyryl group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group at the 9th position, used in OLEDs and other optoelectronic applications.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and applications in triplet-triplet annihilation photon upconversion systems.
Uniqueness
1-(Anthracen-9-YL)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity
特性
| 73633-41-7 | |
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
1-anthracen-9-yl-2-methylpropan-1-one |
InChI |
InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChIキー |
QBFSEDQTTFTBPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


